molecular formula C12H7Cl2N3O3 B5142935 N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide

N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide

Cat. No.: B5142935
M. Wt: 312.10 g/mol
InChI Key: RGSSJVQGKHHWRY-UHFFFAOYSA-N
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Description

N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide typically involves the reaction of 2,5-dichloro-4-nitroaniline with pyridine-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyridine ring can enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • N-(2,5-dichlorophenyl)pyridine-3-carboxamide
  • N-(4-nitrophenyl)pyridine-3-carboxamide
  • N-(2,5-dichloro-4-nitrophenyl)benzamide

Comparison: N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide is unique due to the presence of both nitro and dichloro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these functional groups .

Properties

IUPAC Name

N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O3/c13-8-5-11(17(19)20)9(14)4-10(8)16-12(18)7-2-1-3-15-6-7/h1-6H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSSJVQGKHHWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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